2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(isoxazol-3-yl)propanamide
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Overview
Description
2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(isoxazol-3-yl)propanamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(isoxazol-3-yl)propanamide typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Introduction of the ethoxyphenyl group: This step may involve a nucleophilic substitution reaction where an ethoxyphenyl halide reacts with the pyridazinone core.
Attachment of the isoxazolyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using isoxazole derivatives.
Formation of the propanamide linkage: This step may involve amidation reactions using appropriate amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(isoxazol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(isoxazol-3-yl)propanamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(isoxazol-3-yl)propanamide
- 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(isoxazol-3-yl)propanamide
- 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(isoxazol-3-yl)propanamide
Uniqueness
The uniqueness of 2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(isoxazol-3-yl)propanamide lies in its specific substituents, which may confer distinct biological activities or chemical properties compared to similar compounds. The ethoxy group, for example, may influence its solubility, reactivity, and interaction with biological targets.
Properties
IUPAC Name |
2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]-N-(1,2-oxazol-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4/c1-3-25-14-6-4-13(5-7-14)15-8-9-17(23)22(20-15)12(2)18(24)19-16-10-11-26-21-16/h4-12H,3H2,1-2H3,(H,19,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDGWERBGDOMHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)C(C)C(=O)NC3=NOC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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